molecular formula C9H11N3S B1443192 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1020706-50-6

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1443192
CAS No.: 1020706-50-6
M. Wt: 193.27 g/mol
InChI Key: FGLAUZMWRWBBGS-UHFFFAOYSA-N
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Description

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that features a pyrazolyl ring substituted with a thiophenyl group and an ethan-1-amine moiety

Properties

IUPAC Name

2-(3-thiophen-2-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLAUZMWRWBBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

  • Formation of the Pyrazolyl Ring: The pyrazolyl ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a substitution reaction, where a suitable thiophene derivative reacts with the pyrazolyl ring.

  • Attachment of the Ethan-1-amine Moiety: The ethan-1-amine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of derivatives with different functional groups.

Scientific Research Applications

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is compared with other similar compounds to highlight its uniqueness:

  • Thiopropamine: Similar in structure but with different biological activity.

  • Indole Derivatives: Contains the indole nucleus, which is known for its various biological activities.

  • Pyrazole Derivatives: Other pyrazole compounds with different substituents and properties.

These compounds share structural similarities but differ in their chemical properties and biological activities, making this compound unique in its applications.

Biological Activity

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, a compound characterized by its unique pyrazole and thiophene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

The compound's molecular formula is C10H13N3SC_{10}H_{13}N_3S with a molecular weight of approximately 207.30 g/mol. Its structural features include a thiophene ring fused with a pyrazole moiety, which are known for their diverse pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The antimicrobial activity was assessed against several bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundE. coli1532 µg/mL
This compoundS. aureus1816 µg/mL
This compoundC. albicans1264 µg/mL

The results indicate that this compound exhibits significant antibacterial activity, particularly against S. aureus, suggesting its potential as a therapeutic agent.

Antioxidant Activity

Antioxidant assays such as DPPH radical scavenging and hydroxyl radical scavenging have been conducted to evaluate the ability of the compound to neutralize free radicals. The results demonstrated that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

These findings suggest that the compound may possess significant antioxidant properties, making it a candidate for further exploration in oxidative stress-related conditions.

Anticancer Activity

In vitro studies have also assessed the anticancer properties of related pyrazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown cytotoxicity against triple-negative breast cancer cell lines with IC50 values ranging from 6.59 to 12.51 µM.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)~10
This compound4T1 (Breast Cancer)~15

These results indicate promising anticancer activity, warranting further investigation into the mechanisms of action and potential therapeutic applications.

Case Studies and Computational Studies

Computational studies utilizing molecular docking simulations have been conducted to understand the binding interactions of this compound with various biological targets. These studies support experimental findings by elucidating how structural features influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

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